N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
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Overview
Description
The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide” is a complex organic molecule that contains several functional groups. These include a 5-chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 2-ethylpiperidin-1-ylsulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the 5-chlorothiophen-2-yl group could potentially have interesting implications for the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,4-oxadiazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown these compounds to exhibit potent class III electrophysiological activity, comparable to sematilide, indicating potential applications in the development of new selective class III agents for cardiac arrhythmias (Morgan et al., 1990).
Antibacterial Activity Against Plant Pathogens
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae, surpassing the effectiveness of some commercial agents. These compounds have shown promise in reducing rice bacterial leaf blight through both greenhouse conditions and field trials, indicating their potential as agricultural antibacterials (Shi et al., 2015).
Antimicrobial Activity
Novel sulfonamides incorporating chloro-hydroxybenzaldehyde or chloro-hydroxybenzoic acid scaffolds have been synthesized and evaluated for antimicrobial efficacy. These compounds have shown specific activity against various strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating their potential in addressing antibiotic resistance (Krátký et al., 2012).
Anticancer Activity
Research into indapamide derivatives has revealed pro-apoptotic activity among synthesized compounds, with one compound in particular exhibiting significant growth inhibition of melanoma cell lines. This suggests potential applications in the development of new anticancer agents (Yılmaz et al., 2015).
Serotonin Receptor Antagonism
Studies on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have produced new analogues with potent and selective 5-HT(1B/1D) antagonistic properties. These compounds, through receptor binding profiles and functional in vitro testing, have shown potential in the development of treatments for disorders mediated by serotonin receptors (Liao et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-2-14-5-3-4-12-25(14)31(27,28)15-8-6-13(7-9-15)18(26)22-20-24-23-19(29-20)16-10-11-17(21)30-16/h6-11,14H,2-5,12H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZHLXFQMRQJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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